1-{[(Thiophen-2-ylmethyl)-carbamoyl]-methyl}-cyclohexanecarboxylic acid
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Overview
Description
1-{[(Thiophen-2-ylmethyl)-carbamoyl]-methyl}-cyclohexanecarboxylic acid is a complex organic compound featuring a thiophene ring, a carbamoyl group, and a cyclohexane carboxylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{[(Thiophen-2-ylmethyl)-carbamoyl]-methyl}-cyclohexanecarboxylic acid typically involves the amidation of carboxylic acids with amines. One common method is the direct amidation of carboxylic acids using catalysts such as (2-(Thiophen-2-ylmethyl)phenyl)boronic acid . This catalyst facilitates the reaction at room temperature, although slightly higher temperatures may be required for more challenging substrates .
Industrial Production Methods: Industrial production of this compound may involve scalable processes such as flow synthesis, which enables the continuous production of amides and esters with high efficiency and excellent chirality retention . The use of stable and easily accessible reagents, such as triflylpyridinium, can mediate effective synthesis at ambient temperature within a short time frame .
Chemical Reactions Analysis
Types of Reactions: 1-{[(Thiophen-2-ylmethyl)-carbamoyl]-methyl}-cyclohexanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
1-{[(Thiophen-2-ylmethyl)-carbamoyl]-methyl}-cyclohexanecarboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-{[(Thiophen-2-ylmethyl)-carbamoyl]-methyl}-cyclohexanecarboxylic acid involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and the structure of the compound’s derivatives .
Comparison with Similar Compounds
Thiophene Derivatives: Compounds such as suprofen and articaine contain thiophene rings and exhibit various pharmacological properties.
Carboxamides: Other carboxamide-containing compounds are widely used in medicinal chemistry due to their bioactive properties.
Uniqueness: 1-{[(Thiophen-2-ylmethyl)-carbamoyl]-methyl}-cyclohexanecarboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its thiophene ring provides aromatic stability, while the carbamoyl and cyclohexane carboxylic acid moieties offer versatility in chemical reactions and potential biological activities .
Properties
Molecular Formula |
C14H19NO3S |
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Molecular Weight |
281.37 g/mol |
IUPAC Name |
1-[2-oxo-2-(thiophen-2-ylmethylamino)ethyl]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C14H19NO3S/c16-12(15-10-11-5-4-8-19-11)9-14(13(17)18)6-2-1-3-7-14/h4-5,8H,1-3,6-7,9-10H2,(H,15,16)(H,17,18) |
InChI Key |
XKTBIOZACLCEKU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(CC(=O)NCC2=CC=CS2)C(=O)O |
Origin of Product |
United States |
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